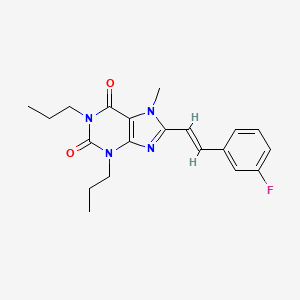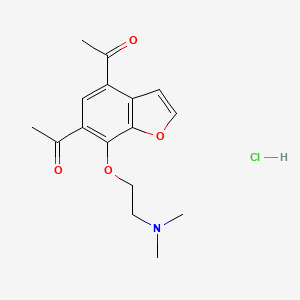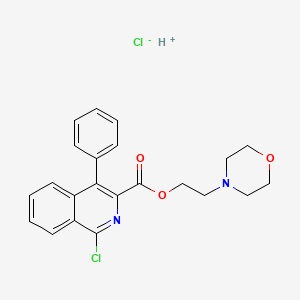
hydron;2-morpholin-4-ylethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydron;2-morpholin-4-ylethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;chloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a morpholine ring, an isoquinoline core, and a phenyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydron;2-morpholin-4-ylethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;chloride typically involves multi-step organic reactions. One common method includes the reaction of 1-chloro-4-phenylisoquinoline-3-carboxylic acid with 2-(morpholin-4-yl)ethylamine under specific conditions to form the desired ester. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Hydron;2-morpholin-4-ylethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Hydron;2-morpholin-4-ylethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;chloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of hydron;2-morpholin-4-ylethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;chloride involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-morpholin-4-ylethyl 1-chloro-4-phenylisoquinoline-3-carboxylate hydrochloride
- 4-chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol
Uniqueness
Hydron;2-morpholin-4-ylethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;chloride stands out due to its unique combination of structural features, which may confer distinct biological and chemical properties
Properties
CAS No. |
89928-72-3 |
|---|---|
Molecular Formula |
C22H22Cl2N2O3 |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
hydron;2-morpholin-4-ylethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;chloride |
InChI |
InChI=1S/C22H21ClN2O3.ClH/c23-21-18-9-5-4-8-17(18)19(16-6-2-1-3-7-16)20(24-21)22(26)28-15-12-25-10-13-27-14-11-25;/h1-9H,10-15H2;1H |
InChI Key |
DLXGWULUGDKCEL-UHFFFAOYSA-N |
Canonical SMILES |
[H+].C1COCCN1CCOC(=O)C2=C(C3=CC=CC=C3C(=N2)Cl)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


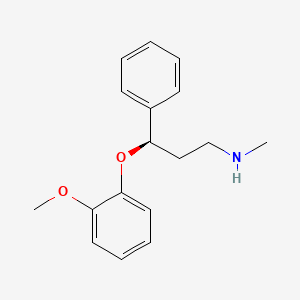
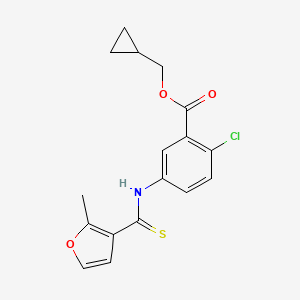
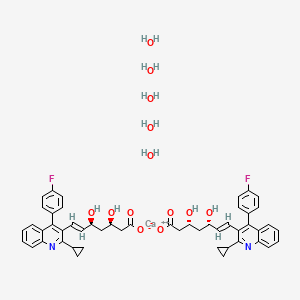
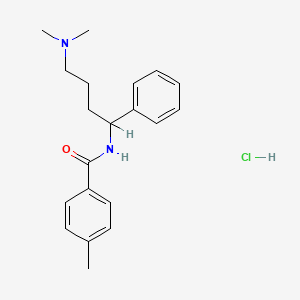
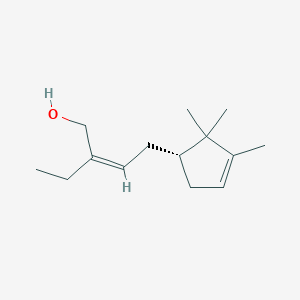
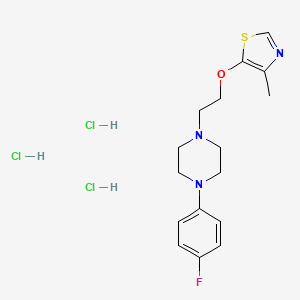
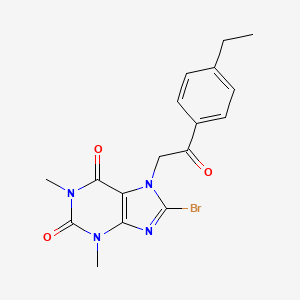
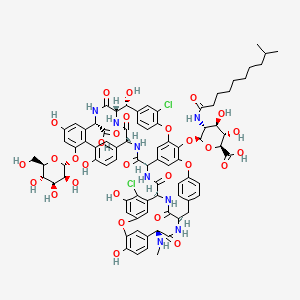

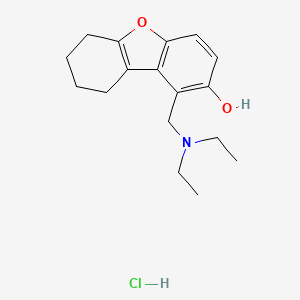

![Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B12774089.png)
